3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Overview
Description
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the oxime functional group adds to its versatility, making it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction between 4-bromoacetophenone and phenylhydrazine in the presence of an acid catalyst can yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.
Formation of the Oxime: The final step involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime imparts unique electronic and steric properties, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chloro- and methyl-substituted analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(NE)-N-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-14-8-6-12(7-9-14)16-13(10-18-21)11-20(19-16)15-4-2-1-3-5-15/h1-11,21H/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJFLXQUQNAHU-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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